molecular formula C11H16F2O4 B8340020 1-Ethoxycarbonyl-1,1-difluoro-2-butyl methacrylate

1-Ethoxycarbonyl-1,1-difluoro-2-butyl methacrylate

Cat. No. B8340020
M. Wt: 250.24 g/mol
InChI Key: UCAXDNPYEABXOE-UHFFFAOYSA-N
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Patent
US08663903B2

Procedure details

A 300 mL reactor was charged with 18.0 g (98.4 mmol) of 2,2-difluoro-3-hydroxypentanoic acid ethyl ester, 78 g of chloroform, 120 mg of an antioxidant NONFLEX MBP (a product of Seiko Chemical Co., Ltd.), 12.4 g (118.8 mmol/1.2 equivalents) of methacrylic acid chloride, and 15.0 g (148.8 mmol/1.5 equivalents) of triethylamine, followed by stirring at 55° C. for 4 hours. Then, 120 g of water was added, followed by extraction with chloroform one time. The obtained organic layer was washed with diluted hydrochloric acid and water, followed by removing water with magnesium sulfate, conducting a filtration, and distilling chloroform out, thereby obtaining 24.7 g of the target methacrylic acid 1-ethoxycarbonyl-1,1-difluoro-2-butyl ester. Upon this, purity was 66%, and yield was 66%.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
120 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]([F:11])([F:10])[CH:6]([OH:9])[CH2:7][CH3:8])[CH3:2].C(Cl)(Cl)Cl.[C:17](Cl)(=[O:21])[C:18]([CH3:20])=[CH2:19].C(N(CC)CC)C>O>[CH2:1]([O:3][C:4]([C:5]([F:11])([F:10])[CH:6]([O:9][C:17](=[O:21])[C:18]([CH3:20])=[CH2:19])[CH2:7][CH3:8])=[O:12])[CH3:2]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(C)OC(C(C(CC)O)(F)F)=O
Name
Quantity
78 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
120 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
by stirring at 55° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform one time
WASH
Type
WASH
Details
The obtained organic layer was washed with diluted hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
by removing water with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
a filtration
DISTILLATION
Type
DISTILLATION
Details
distilling chloroform out

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C(C(CC)OC(C(=C)C)=O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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